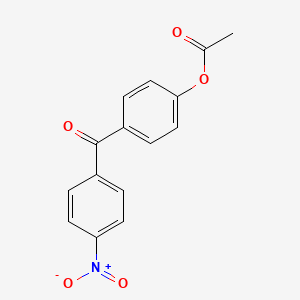![molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7](/img/structure/B1346377.png)
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and is often used in various chemical reactions .
Synthesis Analysis
The synthesis of “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” involves several steps. For instance, one method involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid . The reaction mixture is stirred at 100 °C for 5 hours, filtered, and concentrated in vacuo .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is characterized by a pyrrole ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7 (6)8/h1-5,10H .
Chemical Reactions Analysis
“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is often used as a reactant in various chemical reactions. For example, it has been used in the synthesis of colchicine-binding site inhibitors .
Physical And Chemical Properties Analysis
“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” has a molecular weight of 146.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its XLogP3-AA value is 0.8 .
Applications De Recherche Scientifique
1. Analgesic and Sedative Agents
- Application : These compounds have potential analgesic and sedative activity . They were tested in the “hot plate” test and in the “writhing” test .
- Methods : The synthesis of new derivatives was carried out, and their analgesic activity was confirmed through the mentioned tests .
- Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent .
2. Anticancer Activities
- Application : 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities .
- Methods : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Results : Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . This compound potently inhibited tubulin polymerization and disrupted tubulin microtubule dynamics .
3. Prevention and Treatment of Hyperglycemia
- Application : Compounds related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods : The efficacy of these compounds to reduce blood glucose was tested .
- Results : The compounds showed potential in reducing blood glucose, indicating their potential use in treating conditions like type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Pain Management
- Application : Compounds related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” are being researched for their potential use in pain management .
- Methods : The research involves gene therapy and new drug mechanisms to fight pain .
- Results : The research is ongoing, and the results are yet to be published .
5. Cancer Therapy
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde”, are being developed as potential cancer therapies .
- Methods : The research involves designing and synthesizing these derivatives as inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors .
- Results : The research is ongoing, and the results are yet to be published .
6. Chemical Synthesis
- Application : “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is used in the synthesis of various chemical compounds .
- Methods : The specific methods of application or experimental procedures depend on the type of synthesis being performed .
- Results : The outcomes obtained include the successful synthesis of the desired compounds .
7. Inhibitors with Anticancer Activities
- Application : A new series of 1H-pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities .
- Methods : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Results : Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . This compound potently inhibited tubulin polymerization and disrupted tubulin microtubule dynamics .
8. Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Application : Compounds related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods : The efficacy of these compounds to reduce blood glucose was tested .
- Results : The compounds showed potential in reducing blood glucose, indicating their potential use in treating conditions like type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety And Hazards
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMJYHYPXUQXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649898 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
CAS RN |
25957-65-7 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















